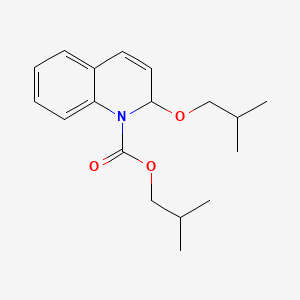

Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylpropyl 2-(2-methylpropoxy)-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-13(2)11-21-17-10-9-15-7-5-6-8-16(15)19(17)18(20)22-12-14(3)4/h5-10,13-14,17H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBHYOYZZIFCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1C=CC2=CC=CC=C2N1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401182619 | |

| Record name | 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38428-14-7 | |

| Record name | 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38428-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IIDQ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038428147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38428-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2-isobutoxy-2H-quinoline-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate (IIDQ) in Peptide Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism of action of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate (IIDQ), a highly effective coupling reagent in peptide synthesis. We will delve into its core mechanics, supported by experimental insights and comparative data, to offer a comprehensive resource for professionals in the field of chemical biology and drug development.

Introduction to Peptide Coupling and the Role of IIDQ

The formation of a peptide bond, a chemically stable amide linkage between two amino acids, is the fundamental reaction in both biological and synthetic peptide chemistry. In the laboratory, this condensation reaction is often inefficient on its own. Peptide coupling reagents are therefore essential to activate the carboxylic acid group of one amino acid, transforming it into a more reactive species that is readily attacked by the amino group of another.

This compound, commonly known as IIDQ, belongs to the family of dihydroquinoline-based coupling reagents. These reagents are valued for their ability to facilitate clean and efficient amide bond formation with a low risk of racemization, a critical consideration in the synthesis of stereochemically pure peptides. IIDQ and its polymer-supported counterpart, PS-IIDQ, offer several advantages over other classes of coupling reagents, including ease of use and a favorable side-product profile.

The Mechanism of Action: A Step-by-Step Analysis

The primary role of IIDQ in peptide coupling is the in situ activation of a carboxylic acid. This process is believed to proceed through the formation of a reactive mixed anhydride intermediate. The mechanism, inferred from studies of the closely related 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) and its polymer-supported version, can be broken down into the following key steps:

Step 1: Formation of a Mixed Anhydride Intermediate

The reaction is initiated by the nucleophilic attack of the carboxylate group of an N-protected amino acid on the IIDQ molecule. This leads to the formation of a highly reactive mixed isobutoxycarbonyl anhydride of the amino acid. This intermediate is generated in situ and is not typically isolated.[1]

Step 2: Nucleophilic Attack by the Amine

The free amino group of a second amino acid or peptide then acts as a nucleophile, attacking the mixed anhydride. This attack preferentially occurs at the more electrophilic and less sterically hindered carbonyl carbon of the activated amino acid moiety.[1]

Step 3: Formation of the Peptide Bond and Release of Byproducts

The tetrahedral intermediate formed in the previous step collapses to form the new peptide bond. This step results in the release of isobutanol and carbon dioxide as volatile and easily removable byproducts, along with the dihydroquinoline moiety.[1] A key advantage of this mechanism is the low propensity for racemization at the chiral center of the activated amino acid.

Below is a diagram illustrating this proposed signaling pathway:

Quantitative Data and Performance

| Coupling Reagent | Average Isolated Yield (%) | Reference |

| PS-IIDQ | 73 | [2] |

| PS-EDC | Lower than PS-IIDQ | [2] |

| PS-DCC | Lower than PS-IIDQ | [2] |

| HATU | Lower than PS-IIDQ | [2] |

Table 1: Comparative Performance of PS-IIDQ. [2]

These findings suggest that IIDQ-based reagents are highly competitive, offering excellent yields in peptide coupling reactions. One of the notable advantages of PS-IIDQ is that the order of addition of the amine, carboxylic acid, and coupling reagent does not impact the reaction's efficiency.[3][4]

Experimental Protocols

The following section outlines a general methodology for a typical peptide coupling reaction using IIDQ in a solution-phase synthesis.

Materials

-

N-protected amino acid (e.g., Fmoc-L-Alanine)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

This compound (IIDQ)

-

Tertiary base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

General Solution-Phase Coupling Protocol

-

Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in the anhydrous solvent.

-

Neutralization: Add the tertiary base (1.0 equivalent) to the reaction mixture to neutralize the hydrochloride salt of the amino acid ester.

-

Coupling: Add IIDQ (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from a few hours to overnight depending on the specific amino acids being coupled.

-

Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The crude peptide is then purified using standard techniques such as column chromatography or recrystallization to remove the dihydroquinoline byproduct and any unreacted starting materials.

The workflow for this experimental procedure can be visualized as follows:

Advantages and Limitations

Advantages:

-

High Efficiency: IIDQ and its polymer-supported form provide high yields of the desired peptide products.[2]

-

Low Racemization: The mixed anhydride mechanism is known to minimize epimerization at the chiral center of the activated amino acid.

-

Mild Reaction Conditions: The coupling reaction proceeds smoothly at room temperature.

-

Simple Byproducts: The byproducts, isobutanol and carbon dioxide, are volatile and easily removed, simplifying the purification process.[1]

-

Flexibility in Reagent Addition: For the polymer-supported version (PS-IIDQ), the order of adding the reactants does not affect the outcome of the reaction.[3][4]

-

No Guanidinylation: Unlike some uronium-based reagents, IIDQ does not lead to the formation of guanidinium byproducts.[1]

Limitations:

-

Carbamate Formation: With certain secondary amines, there is a possibility of a side reaction where the amine attacks the isobutoxycarbonyl group of the mixed anhydride, leading to the formation of an isobutyl carbamate byproduct.[1]

-

Cost: While effective, IIDQ may be more expensive than some traditional coupling reagents like carbodiimides.

Conclusion

This compound (IIDQ) is a robust and efficient coupling reagent for peptide synthesis. Its mechanism of action, proceeding through a reactive mixed anhydride intermediate, ensures high yields and minimal racemization under mild reaction conditions. The advantages of IIDQ, particularly its favorable byproduct profile and the performance of its polymer-supported variant, make it a valuable tool for researchers, scientists, and drug development professionals engaged in the synthesis of peptides and other amide-containing molecules. A thorough understanding of its mechanism and optimal reaction conditions, as outlined in this guide, will enable its effective application in the synthesis of complex and sensitive peptide targets.

References

IIDQ Reagent: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

IIDQ (2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline) is a versatile coupling reagent employed in organic synthesis, particularly for the formation of amide bonds.[1] Its utility is pronounced in both solution-phase and solid-phase peptide synthesis.[1][2] A key advantage of IIDQ is its ability to facilitate amide bond formation without the need for a pre-activation step of the carboxylic acid, and the efficiency of the coupling is not dependent on the order of reagent addition.[1][3] Furthermore, IIDQ is noted for its stability in the presence of a base and for not forming guanidinium byproducts, a common issue with some other coupling reagents.[1] This guide provides an in-depth overview of the chemical properties, stability, and application of the IIDQ reagent.

Chemical Properties

The fundamental chemical and physical properties of IIDQ are summarized in the table below, providing a comprehensive overview for its use in a laboratory setting.

| Property | Value | References |

| Chemical Name | 2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline | [1] |

| Synonyms | IIDQ, Isobutyl 1,2-dihydro-2-isobutoxy-1-quinolinecarboxylate | [4] |

| CAS Number | 38428-14-7 | [5] |

| Molecular Formula | C₁₈H₂₅NO₃ | [5] |

| Molecular Weight | 303.40 g/mol | [5] |

| Appearance | Colorless transparent liquid | [6] |

| Boiling Point | 140-142 °C at 0.2 mmHg | [1] |

| Density | 1.022 g/mL at 25 °C | |

| Refractive Index | n20/D 1.523 | [4] |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Enhanced solubility and bioavailability are noted as key features.[6] |

Stability and Storage

Proper storage and handling of IIDQ are crucial to maintain its reactivity and ensure experimental reproducibility.

| Aspect | Recommendation | References |

| General Stability | Stable under normal temperatures and pressures. | [7] |

| Storage Temperature | Recommended storage at 2-8°C or ≤ -20°C. | [4][6] |

| Decomposition | Thermal decomposition may produce nitrogen oxides, carbon monoxide, and other irritating and toxic fumes and gases. | [7] |

| Incompatibilities | Information on specific incompatibilities is not detailed in the provided search results. Standard prudent practices for handling chemical reagents should be followed. |

Mechanism of Action in Amide Synthesis

The utility of IIDQ as a coupling reagent stems from its ability to activate a carboxylic acid in situ, facilitating nucleophilic attack by an amine to form an amide bond. The proposed mechanism involves the formation of a mixed anhydride intermediate.

Caption: Proposed mechanism of amide bond formation using IIDQ.

Experimental Protocols

Caption: General workflow for amide synthesis using IIDQ.

Detailed Methodological Considerations:

-

Stoichiometry: Typically, near-equimolar amounts of the carboxylic acid and amine are used, with a slight excess (1.0 to 1.5 equivalents) of IIDQ.

-

Solvent: Aprotic solvents such as dichloromethane (DCM) or acetonitrile (MeCN) are commonly employed.

-

Temperature: The reaction is generally carried out at room temperature.[8]

-

Reaction Time: Reaction times can vary significantly depending on the substrates, from a few hours to overnight.

-

Work-up: The byproducts of the reaction, including quinoline and isobutanol, are typically removed through an aqueous work-up.

-

Purification: Standard purification techniques, such as column chromatography, can be used to isolate the desired amide product.

Logical Relationships in Reagent Selection

The choice of a coupling reagent is a critical decision in organic synthesis. The following diagram illustrates the logical considerations that might lead a researcher to select IIDQ over other common coupling reagents.

Caption: Decision tree for selecting IIDQ as a coupling reagent.

Conclusion

IIDQ is a valuable and efficient reagent for amide bond formation, offering several advantages over traditional coupling agents, including ease of use and a favorable side-product profile. Its stability under standard laboratory conditions and amenability to both solution and solid-phase synthesis make it a practical choice for a wide range of applications in research and development. Proper understanding of its chemical properties and adherence to appropriate storage and handling procedures will ensure its effective utilization in the synthesis of target molecules.

References

- 1. Isobutyl 1,2-dihydro-2-isobutoxy-1-quinoline-carboxylate | 38428-14-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. PS-IIDQ: an efficient polymer-supported amide coupling reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Isobutyl 1,2-dihydro-2-isobutoxy-1-quinoline-carboxylate CAS#: 38428-14-7 [amp.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline(38428-14-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Synthesis and Purification of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate, a key reagent in peptide synthesis and drug development. This document details the underlying chemical principles, experimental protocols, and data analysis to facilitate its successful preparation and purification in a laboratory setting.

Introduction

This compound, also known as IIDQ, is a widely used coupling reagent in peptide synthesis. Its utility lies in its ability to facilitate the formation of amide bonds between carboxylic acids and amines with high efficiency and minimal racemization. This guide outlines a robust methodology for the synthesis and subsequent purification of IIDQ, ensuring a high-purity product suitable for sensitive applications in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is analogous to the well-established synthesis of its ethyl counterpart, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). The reaction proceeds via a one-pot procedure involving the reaction of quinoline with isobutyl chloroformate in the presence of a reducing agent and isobutanol.

Reaction Scheme

Caption: Reaction scheme for the synthesis of IIDQ.

Experimental Protocol

Materials:

-

Quinoline

-

Isobutyl chloroformate

-

Isobutanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Toluene (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve quinoline (1 equivalent) in anhydrous toluene.

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add isobutyl chloroformate (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reduction: Following the addition of isobutyl chloroformate, add a solution of sodium borohydride (1.5 equivalents) in anhydrous isobutanol dropwise over 1 hour.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

The crude product is typically an oil and requires purification to remove unreacted starting materials and byproducts. A combination of vacuum distillation and column chromatography is recommended for obtaining high-purity IIDQ.

Purification Workflow

Caption: Purification workflow for IIDQ.

Experimental Protocol

1. Vacuum Distillation:

-

Apparatus: Set up a standard vacuum distillation apparatus.

-

Procedure: Distill the crude product under high vacuum. Collect the fraction boiling at the appropriate temperature for IIDQ. This step effectively removes lower-boiling impurities.

2. Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

-

Procedure:

-

Dissolve the distilled product in a minimal amount of the initial mobile phase.

-

Load the solution onto a silica gel column pre-equilibrated with the same mobile phase.

-

Elute the column with the gradient of ethyl acetate in hexanes.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a clear oil.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₅NO₃ |

| Molecular Weight | 303.40 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Table 2: Typical Reaction and Purification Parameters

| Parameter | Value |

| Typical Yield (after purification) | 60-75% |

| Purity (by HPLC) | >98% |

| TLC Rf | Varies with eluent system (e.g., ~0.4 in 20% Ethyl Acetate/Hexanes) |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere |

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis and purification of high-purity this compound. By following the outlined procedures, researchers, scientists, and drug development professionals can reliably produce this essential coupling reagent for their synthetic needs. The provided data and visualizations serve as a valuable resource for planning, executing, and troubleshooting the synthesis and purification processes.

In-Depth Technical Guide to the Spectroscopic Data of IIDQ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (IIDQ), a widely utilized coupling reagent in peptide synthesis and other areas of organic chemistry. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and quality control in research and development settings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for IIDQ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Note: Specific ¹H and ¹³C NMR data for IIDQ were not available in the public domain at the time of this guide's compilation. The data for the closely related compound, N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), in CDCl₃ is provided for reference: ¹H NMR (399.65 MHz, CDCl₃) δ 7.68 (d, 1H), 7.27 (t, 1H), 7.20 (t, 1H), 7.11 (d, 1H), 6.73 (d, 1H), 6.14 (m, 2H), 4.34 (q, 2H), 3.63 (q, 2H), 1.34 (t, 3H), 1.13 (t, 3H).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | - |

Mass Spectrometry (MS)

| m/z Ratio | Interpretation |

| Data not available | - |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data validation. The following are generalized methodologies based on standard practices for organic compound characterization.

NMR Spectroscopy

Sample Preparation: A sample of IIDQ (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, number of scans, relaxation delay, and pulse width.

-

¹³C NMR: A proton-decoupled experiment is typically used to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy

Sample Preparation: The IR spectrum of IIDQ can be obtained using several methods:

-

KBr Pellet: A small amount of IIDQ is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Thin Film: If IIDQ is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): A drop of the sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization:

-

Electron Ionization (EI): The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC), and bombarded with a high-energy electron beam.

-

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized by applying a high voltage. This technique is particularly useful for less volatile or thermally labile compounds.

Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to separate the resulting ions based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized organic compound like IIDQ.

Caption: A flowchart outlining the synthesis, purification, and spectroscopic analysis workflow for IIDQ.

Signaling Pathway in Peptide Coupling

IIDQ is a key reagent in peptide bond formation. The diagram below illustrates the general signaling pathway of a coupling reaction facilitated by IIDQ.

Caption: A simplified diagram illustrating the role of IIDQ in activating a carboxylic acid for peptide bond formation.

An In-depth Technical Guide on the Solubility of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate (CAS No. 38428-14-7), a compound of interest in pharmaceutical and agrochemical research. Due to the compound's novelty or specialized nature, publicly available quantitative solubility data in common organic solvents is not available at this time. This document, therefore, provides a comprehensive overview of the compound's known physicochemical properties, a qualitative assessment of its expected solubility based on its molecular structure, and detailed, generalized experimental protocols for determining its solubility. These methodologies are presented to guide researchers in establishing a quantitative solubility profile for this compound in their own laboratory settings.

Introduction to this compound

This compound, also known by the synonym 1-Isobutoxycarbonyl-2-isobutoxy-1,2-dihydroquinoline (IIDQ), is a quinoline derivative.[][2][3] Quinoline and its derivatives are a significant class of heterocyclic compounds widely utilized in drug development and medicinal chemistry due to their diverse biological activities.[4][5] The subject compound is noted for its potential applications in pharmaceutical development and as a plasticizer in polymer formulations.[6] One supplier highlights that its molecular structure is designed for enhanced solubility and bioavailability, which are critical parameters in the formulation of therapeutic agents.[6]

Physicochemical Properties

While specific solubility data is unavailable, other physical and chemical properties have been documented by chemical suppliers. These properties provide foundational knowledge for handling the compound and for designing solubility experiments.

| Property | Value | Source(s) |

| CAS Number | 38428-14-7 | [][3][7] |

| Molecular Formula | C18H25NO3 | [][8] |

| Molecular Weight | 303.40 g/mol | [] |

| Appearance | Colorless to light yellow liquid | [][8] |

| Boiling Point | 140.0-142.0 °C at 0.2 mmHg | [][7] |

| Density | 1.022 g/mL at 25 °C | [][7] |

| Storage | 2-8 °C | [][2] |

Qualitative Solubility Assessment

The fundamental principle of "like dissolves like" provides a basis for predicting the solubility of a compound in various solvents.[9] The molecular structure of this compound features both polar and non-polar characteristics:

-

Non-polar features: The molecule includes a benzene ring (part of the quinoline core) and two isobutyl groups, which are hydrophobic alkyl chains. These features suggest solubility in non-polar organic solvents.

-

Polar features: The presence of a carbamate (ester-amide) group and an ether linkage introduces polarity through oxygen and nitrogen atoms with lone pairs of electrons. These groups can participate in dipole-dipole interactions.

Based on this structure, a qualitative solubility profile can be predicted:

-

High Solubility Expected: In non-polar to moderately polar organic solvents such as hexane, toluene, diethyl ether, chloroform, ethyl acetate, and acetone. The large non-polar surface area from the quinoline ring and isobutyl groups would facilitate interaction with these solvents.

-

Moderate to Low Solubility Expected: In polar protic solvents like ethanol and methanol. While the polar groups can interact with the hydroxyl group of the alcohols, the large hydrophobic portion of the molecule may limit solubility.

-

Insoluble Expected: In highly polar solvents like water. The compound lacks highly polar functional groups capable of strong hydrogen bonding with water, and the large hydrophobic structure would make it immiscible.[10]

Experimental Protocols for Solubility Determination

To establish a quantitative solubility profile, standardized experimental methods are required. Below are detailed protocols for a general-purpose solubility screening and a more precise quantitative analysis.

General Solubility Classification Test

This protocol provides a rapid method to classify the compound's solubility in various solvents, which can inform the selection of solvents for quantitative analysis and for applications like crystallization or chromatography.[11][12]

Objective: To qualitatively determine if the compound is soluble, partially soluble, or insoluble in a range of standard solvents.

Materials:

-

This compound

-

Small test tubes (e.g., 13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Solvents: Water, Hexane, Toluene, Diethyl Ether, Acetone, Ethyl Acetate, Ethanol, Methanol, 5% (w/v) aq. HCl, 5% (w/v) aq. NaOH.[13]

Procedure:

-

Add approximately 25 mg (or 0.05 mL if measuring by volume) of this compound to a clean, dry test tube.[11]

-

Add the selected solvent to the test tube in 0.25 mL increments.

-

After each addition, cap the test tube and shake or vortex vigorously for 60 seconds.[14]

-

Visually inspect the solution for any undissolved solute. If the compound dissolves completely, it is classified as "soluble." If some but not all of the compound dissolves, it is "partially soluble." If no dissolution is apparent, it is "insoluble."[14]

-

Continue adding solvent up to a total volume of 3 mL. Record the total volume of solvent required to achieve complete dissolution.

-

Repeat the procedure for each solvent to be tested.

The following diagram illustrates the logical workflow for this qualitative solubility screening.

Caption: General workflow for solubility classification of an organic compound.

Quantitative Solubility Determination (Shake-Flask Method)

This method is a widely accepted technique for accurately measuring the saturation solubility of a compound at a specific temperature.

Objective: To determine the precise concentration (e.g., in mg/mL or mol/L) of a saturated solution of the compound in a given solvent.

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (ensure solid material remains after equilibration).

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24-48 hours to ensure saturation is reached.[9]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to let excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent in a volumetric flask.

-

Determine the concentration of the compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard calibration curve).

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

The following diagram outlines the key steps in the quantitative shake-flask method.

Caption: Workflow for the quantitative shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound is not currently published, its molecular structure suggests good solubility in a range of common non-polar and moderately polar organic solvents and poor solubility in water. For researchers and drug development professionals, the definitive determination of its solubility profile is essential for formulation, purification, and analytical method development. The experimental protocols provided in this guide offer a robust framework for establishing this critical data in a laboratory setting. The qualitative screening workflow can rapidly identify suitable solvents, while the quantitative shake-flask method can provide the precise solubility values necessary for advanced applications.

References

- 2. Isobutyl 1,2-dihydro-2-isobutoxy-1-quinoline-carboxylate CAS#: 38428-14-7 [amp.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. jddtonline.info [jddtonline.info]

- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Isobutyl 1,2-dihydro-2-isobutoxy-1-quinoline-carboxylate | 38428-14-7 [chemicalbook.com]

- 8. 38428-14-7 CAS MSDS (Isobutyl 1,2-dihydro-2-isobutoxy-1-quinoline-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Quinoline - Wikipedia [en.wikipedia.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. chem.ws [chem.ws]

An In-Depth Technical Guide to the Preparation and Characterization of PS-IIDQ Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Polystyrene-supported 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (PS-IIDQ) is a highly efficient, polymer-supported coupling reagent integral to modern solid-phase peptide synthesis (SPPS) and other amide bond formations. Its primary advantage lies in its ability to facilitate the coupling of carboxylic acids and amines without the need for a pre-activation step, streamlining the synthesis process and minimizing side reactions. This technical guide provides a comprehensive overview of the preparation, characterization, and application of PS-IIDQ resin.

Preparation of PS-IIDQ Resin

The synthesis of PS-IIDQ resin is a multi-step process that begins with commercially available Merrifield resin (chloromethylated polystyrene). The overall process involves the functionalization of the polystyrene backbone with the active IIDQ moiety. The synthesis is accomplished in three main stages, achieving a high overall conversion rate.[1]

Overall Synthesis Scheme:

The preparation of PS-IIDQ from Merrifield resin can be summarized in the following three steps:

-

Synthesis of Polystyrene-Supported Quinoline: Attachment of a quinoline precursor to the Merrifield resin.

-

Hydroxylation of the Quinoline Ring: Conversion of the supported quinoline to a 2-hydroxyquinoline derivative.

-

Formation of the IIDQ Moiety: Reaction with isobutyl chloroformate to yield the final PS-IIDQ resin.

A detailed experimental protocol for each step is provided in the "Experimental Protocols" section of this guide.

Characterization of PS-IIDQ Resin

Thorough characterization of the PS-IIDQ resin is crucial to ensure its quality, loading capacity, and suitability for synthetic applications. A combination of spectroscopic and physical methods is employed for this purpose.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the successful functionalization of the polystyrene resin at each synthetic step. Key characteristic peaks include those corresponding to the polystyrene backbone, the quinoline ring system, and the final isobutoxycarbonyl groups.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as routinely performed as FT-IR, solid-state 13C NMR can provide detailed structural information about the functional groups attached to the polymer support.

Physical and Thermal Characterization

-

Loading Capacity: The loading capacity, defined as the number of active sites per gram of resin (in mmol/g), is a critical parameter. It is typically determined by reacting the resin with a known excess of a carboxylic acid and an amine, followed by quantification of the resulting amide product by HPLC.

-

Swelling Studies: The swelling behavior of the resin in different solvents is indicative of its suitability for various reaction conditions. The swelling ratio is determined by measuring the volume of the resin before and after immersion in a solvent. Common solvents for swelling studies include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).

-

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the resin and the amount of functional group loading. The analysis involves heating the resin at a constant rate and monitoring its weight loss as a function of temperature. The decomposition of the organic functional groups from the polystyrene backbone results in a characteristic weight loss profile.

Data Presentation

Table 1: Summary of PS-IIDQ Resin Properties

| Parameter | Typical Value | Reference |

| Polymer Matrix | 1% Divinylbenzene cross-linked Polystyrene | [2] |

| Appearance | Yellow to beige to amber beads | |

| Loading Capacity | 1.3 - 1.9 mmol/g | |

| Particle Size | 200 - 400 mesh |

Table 2: Swelling Volume of Polystyrene-Based Resins in Various Solvents

| Solvent | Swelling Volume (mL/g) for 1% DVB-PS | Reference |

| Dichloromethane (DCM) | 5.2 - 8.3 | [2][3] |

| Dimethylformamide (DMF) | 3.2 - 5.6 | [2][3] |

| Tetrahydrofuran (THF) | 5.6 - 8.8 | [2][3] |

| Toluene | 5.3 - 8.5 | [2][3] |

| Acetonitrile (MeCN) | 3.2 - 3.5 | [2][3] |

| Methanol (MeOH) | ~1.6 | [3] |

| Water | -- (negligible) | [3] |

Table 3: FT-IR Spectroscopy Data for Polystyrene-Based Resins

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 2924, 2850 | Aliphatic C-H stretch |

| 1601, 1492, 1452 | Polystyrene aromatic ring C=C stretch |

| ~1750 | C=O stretch (isobutoxycarbonyl) |

| ~1650 | C=N stretch (quinoline) |

| 758, 699 | C-H out-of-plane bend (substituted benzene) |

Table 4: Thermogravimetric Analysis (TGA) Data for Polystyrene Resins

| Temperature Range | Weight Loss Event |

| < 150°C | Loss of adsorbed solvent and moisture |

| 300 - 450°C | Major decomposition of the polystyrene backbone |

| > 450°C | Decomposition of residual char |

Experimental Protocols

Preparation of PS-IIDQ Resin

Step 1: Synthesis of Polystyrene-Supported 2-Hydroxyquinoline

-

Swell Merrifield resin (1% DVB, 1.0-2.0 mmol/g, 1 eq.) in a suitable solvent such as DMF (10 mL/g of resin) for 1 hour in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add 2-hydroxyquinoline (3 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 5 eq.).

-

Heat the reaction mixture to 80-90°C and stir for 24-48 hours.

-

Cool the reaction mixture to room temperature. Filter the resin and wash sequentially with DMF (3 x 10 mL/g), DMF/water (1:1, 3 x 10 mL/g), water (3 x 10 mL/g), methanol (3 x 10 mL/g), and DCM (3 x 10 mL/g).

-

Dry the resin under vacuum to a constant weight.

Step 2: Synthesis of Polystyrene-Supported 2-Isobutoxyquinoline

-

Swell the polystyrene-supported 2-hydroxyquinoline resin (1 eq.) in anhydrous THF (10 mL/g) under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 2 eq.) portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add isobutyl bromide (2 eq.) and heat the reaction to reflux for 12-16 hours.

-

Cool the reaction to room temperature and quench excess NaH by the slow addition of methanol.

-

Filter the resin and wash sequentially with THF (3 x 10 mL/g), water (3 x 10 mL/g), methanol (3 x 10 mL/g), and DCM (3 x 10 mL/g).

-

Dry the resin under vacuum.

Step 3: Synthesis of PS-IIDQ Resin

-

Swell the polystyrene-supported 2-isobutoxyquinoline resin (1 eq.) in anhydrous DCM (10 mL/g) under an inert atmosphere at 0°C.

-

Add a solution of isobutyl chloroformate (1.5 eq.) in anhydrous DCM dropwise.

-

Add a non-nucleophilic base such as triethylamine (TEA, 2 eq.) dropwise.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Filter the resin and wash with DCM (5 x 10 mL/g).

-

Dry the final PS-IIDQ resin under vacuum.

Characterization Protocols

Loading Capacity Determination:

-

Accurately weigh the dry PS-IIDQ resin (approx. 100 mg) into a reaction vessel.

-

Add a solution of a carboxylic acid (e.g., 3-phenylpropionic acid, 5 eq.) and an amine (e.g., cyclohexylamine, 5 eq.) in a suitable solvent (e.g., DCM, 2 mL).

-

Shake the mixture at room temperature for 12 hours.

-

Filter the resin and wash with DCM.

-

Combine the filtrate and washings and analyze the concentration of the resulting amide by reverse-phase HPLC with a UV detector against a standard curve.

-

Calculate the loading capacity using the following formula: Loading (mmol/g) = (moles of product) / (mass of resin in g)

Swelling Volume Measurement:

-

Place a known weight (approx. 1 g) of dry resin into a graduated cylinder.

-

Record the initial volume of the dry resin.

-

Add a specific solvent (e.g., DCM, DMF, THF) to the cylinder until the resin is fully submerged.

-

Allow the resin to swell for at least 1 hour, with occasional agitation to remove trapped air bubbles.

-

Record the final volume of the swollen resin.

-

Calculate the swelling volume: Swelling Volume (mL/g) = (Final Volume - Initial Volume) / (mass of resin in g)

Visualizations

Caption: Workflow for the three-step synthesis of PS-IIDQ resin from Merrifield resin.

Caption: Mechanism of amide bond formation using PS-IIDQ resin via a mixed anhydride intermediate.

References

Theoretical Frameworks for the Activation of Intrinsically Disordered Proteins: A Technical Guide

Introduction

The traditional understanding of protein function is deeply rooted in the structure-function paradigm, where a well-defined three-dimensional structure is a prerequisite for biological activity. However, a significant portion of the proteome in eukaryotes consists of intrinsically disordered proteins (IDPs) or proteins with intrinsically disordered regions (IDRs). These proteins lack a stable tertiary structure under physiological conditions, instead existing as dynamic conformational ensembles.[1][2] Their inherent flexibility and lack of a fixed structure are central to their function, particularly in signaling and regulation.[1][3] This technical guide provides an in-depth exploration of the theoretical studies on the activation mechanisms of IDPs, tailored for researchers, scientists, and drug development professionals.

The activation of IDPs is a complex process that deviates from the classical lock-and-key model. Instead, it often involves a phenomenon known as coupled folding and binding, where the disordered protein or region folds upon interaction with a specific binding partner.[1] This transition from a disordered to an ordered state is a key event in many cellular signaling pathways. Computational and theoretical approaches are crucial for understanding these mechanisms due to the challenges in experimentally characterizing the heterogeneous ensembles of IDP structures.[3]

Core Activation Mechanisms of Intrinsically Disordered Proteins

The activation of IDPs can be broadly categorized into several non-mutually exclusive mechanisms. These mechanisms highlight the versatility of disordered proteins in cellular signaling and regulation.

1. Coupled Folding and Binding:

This is a hallmark of IDP activation. The binding of an IDP to its partner, which can be another protein, a nucleic acid, or a small molecule, induces a conformational change in the IDP, leading to a more ordered and active state.[1] This process can be described by different models:

-

Conformational Selection: In this model, the IDP transiently samples a range of conformations, including a "bound-like" state. The binding partner then selectively binds to and stabilizes this pre-existing active conformation.

-

Induced Fit: Here, the initial interaction between the IDP and its partner is followed by a conformational change in both molecules, leading to a stable, high-affinity complex.

2. Post-Translational Modifications (PTMs):

PTMs such as phosphorylation, acetylation, and methylation can significantly alter the electrostatic and conformational properties of IDPs. These modifications can act as molecular switches, modulating the IDP's ability to interact with its binding partners and thereby controlling its activation state. For example, phosphorylation can introduce negative charges that either promote or inhibit binding to other proteins.

3. Environmental Sensing:

The conformational ensemble of an IDP can be sensitive to changes in the cellular environment, such as pH, ionic strength, and temperature. These changes can shift the equilibrium of the conformational ensemble, predisposing the IDP to a more active or inactive state.

Quantitative Analysis of IDP Activation

Computational studies, particularly molecular dynamics (MD) simulations, provide a powerful tool for the quantitative analysis of IDP activation. These simulations can model the dynamic behavior of IDPs at an atomistic level, offering insights into the thermodynamics and kinetics of binding and folding.

| Parameter | Description | Typical Values (Hypothetical) | Computational Method |

| Binding Affinity (Kd) | The dissociation constant, indicating the strength of the interaction between the IDP and its binding partner. | 1 nM - 10 µM | Umbrella Sampling, Metadynamics |

| Folding Rate Constant (kf) | The rate at which the IDP folds upon binding. | 103 - 106 s-1 | Transition Path Sampling |

| Conformational Entropy (ΔSconf) | The change in the conformational entropy of the IDP upon binding, reflecting the degree of ordering. | -50 to -200 J/(mol·K) | Normal Mode Analysis, Quasi-Harmonic Analysis |

| Root Mean Square Fluctuation (RMSF) | A measure of the flexibility of individual residues in the IDP ensemble. | 0.5 - 3.0 Å | Molecular Dynamics Simulation |

Experimental Protocols for Studying IDP Activation

A combination of experimental techniques is often required to validate the theoretical models of IDP activation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: NMR is a powerful technique for characterizing the structure and dynamics of IDPs in solution. 1H-15N HSQC spectra can provide residue-specific information on the conformational ensemble and its changes upon binding or PTM.

-

Protocol:

-

Express and purify 15N-labeled IDP.

-

Acquire a 1H-15N HSQC spectrum of the apo-IDP.

-

Titrate the binding partner into the IDP sample and acquire a series of HSQC spectra at different molar ratios.

-

Analyze the chemical shift perturbations and changes in peak intensities to identify binding interfaces and characterize the binding affinity.

-

2. Isothermal Titration Calorimetry (ITC):

-

Methodology: ITC directly measures the heat changes associated with a binding event, allowing for the determination of the thermodynamic parameters of the interaction (Kd, ΔH, and ΔS).

-

Protocol:

-

Prepare solutions of the IDP and its binding partner in the same buffer.

-

Fill the ITC sample cell with the IDP solution and the injection syringe with the binding partner solution.

-

Perform a series of injections of the binding partner into the sample cell while monitoring the heat changes.

-

Fit the resulting data to a suitable binding model to extract the thermodynamic parameters.

-

3. Circular Dichroism (CD) Spectroscopy:

-

Methodology: CD spectroscopy is used to monitor changes in the secondary structure of the IDP upon binding or in response to environmental changes.

-

Protocol:

-

Acquire a far-UV CD spectrum of the IDP in the absence of its binding partner.

-

Titrate the binding partner and record CD spectra at various concentrations.

-

Analyze the changes in the CD signal to quantify the extent of folding (e.g., increase in α-helical or β-sheet content).

-

Visualizing IDP Activation Pathways

Graphviz diagrams can be used to illustrate the complex signaling pathways and workflows involved in the study of IDP activation.

Caption: Generalized signaling pathway of IDP activation.

Caption: Integrated workflow for studying IDP activation.

References

- 1. Intrinsically disordered proteins - Wikipedia [en.wikipedia.org]

- 2. From Sequence and Forces to Structure, Function and Evolution of Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational and theoretical advances in studies of intrinsically disordered proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Quinoline-Based Coupling Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and application of quinoline-based coupling reagents. From their conceptualization to their role in modern peptide synthesis and drug development, we explore the chemistry, mechanisms, and practical applications of these valuable synthetic tools. This document is intended to serve as a core resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction: The Quest for Efficient Amide Bond Formation

The synthesis of peptides and other amide-containing molecules is a cornerstone of chemical and pharmaceutical research. The formation of the amide bond, while conceptually simple, presents significant challenges in practice, most notably the risk of racemization at the chiral center of amino acids. This led to the development of a vast arsenal of "coupling reagents" designed to activate the carboxylic acid component, facilitating its reaction with an amine under mild conditions while preserving stereochemical integrity.

Early methods relied on reagents like dicyclohexylcarbodiimide (DCC), which, despite its utility, is plagued by issues such as the formation of insoluble byproducts and a propensity to cause racemization, especially in the absence of additives like 1-hydroxybenzotriazole (HOBt)[1][2]. This created a demand for novel reagents with improved performance.

The Dawn of a New Class: Belleau's Reagent and the Birth of EEDQ

In 1968, a significant breakthrough came from the laboratory of Bernard Belleau and G. Malek at the University of Ottawa. They introduced a new class of coupling reagents based on the 1,2-dihydroquinoline scaffold. Their seminal paper in the Journal of the American Chemical Society described the synthesis and application of N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline , now widely known as EEDQ [3].

EEDQ was presented as an inexpensive and highly efficient reagent for peptide synthesis that could be used in a simple, one-step procedure without the need for a tertiary base[1]. A key advantage highlighted was its remarkable ability to suppress racemization[1][4][5].

The Synthesis of EEDQ

The original synthesis of EEDQ reported by Belleau and Malek is a straightforward procedure involving the reaction of quinoline with ethyl chloroformate in the presence of ethanol.

Experimental Protocol: Synthesis of N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

-

Materials:

-

Quinoline

-

Ethyl chloroformate

-

Absolute ethanol

-

Anhydrous ether

-

Triethylamine (optional, for scavenging HCl)

-

-

Procedure:

-

A solution of ethyl chloroformate is added dropwise to a cooled (0 °C) and stirred solution of quinoline in absolute ethanol.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ether and water.

-

The organic layer is washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated to yield crude EEDQ.

-

The product can be further purified by recrystallization.

-

Mechanism of Action: The Mixed Carbonic Anhydride Pathway

The efficacy of EEDQ and its analogues lies in their unique mechanism of activating carboxylic acids. The reaction proceeds through the formation of a mixed carbonic anhydride intermediate. This reactive species is then susceptible to nucleophilic attack by the amine component to form the desired amide bond[4][5].

The proposed mechanism involves the following key steps:

-

Activation: The carboxylic acid reacts with EEDQ to form a highly reactive mixed carbonic anhydride of the carboxylic acid and ethyl carbonic acid.

-

Nucleophilic Attack: The amino group of the second amino acid or amine attacks the carbonyl carbon of the activated carboxylic acid moiety.

-

Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the stable amide (peptide) bond, releasing quinoline, ethanol, and carbon dioxide as byproducts.

A key feature of this mechanism is that the formation of the mixed anhydride is relatively slow, but its consumption by the amine is very rapid. This minimizes the lifetime of the activated intermediate, thereby reducing the opportunity for racemization via oxazolone formation[1].

Caption: Mechanism of EEDQ-mediated amide bond formation.

Expansion of the Family: IIDQ and Polymer-Supported Reagents

The success of EEDQ spurred further research into related quinoline-based coupling reagents. A notable analogue is 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (IIDQ) . IIDQ functions similarly to EEDQ but offers different solubility properties due to the isobutyl groups.

Recognizing the advantages of solid-phase synthesis for simplifying purification, researchers developed polymer-supported versions of these reagents. By immobilizing the quinoline moiety on a polymer backbone, the reagent and its byproducts can be easily removed by filtration after the coupling reaction. This approach combines the clean and efficient coupling of quinoline-based reagents with the practical advantages of solid-phase chemistry.

Quantitative Performance Analysis

A critical aspect of evaluating any coupling reagent is its performance in terms of yield and suppression of racemization. While exact values can vary depending on the specific amino acids being coupled and the reaction conditions, the following table summarizes representative data comparing EEDQ to other common coupling reagents.

| Coupling Reagent | Model Peptide Coupling | Yield (%) | Racemization (%) | Reference |

| EEDQ | Z-Gly-Phe + Val-OMe | ~95 | < 1 | [3] |

| EEDQ | Z-Phe-Gly + OEt | 83.5 | Not specified | [4] |

| DCC | Z-Gly-Phe + Val-OMe | ~90 | 5-10 | [4] |

| DCC/HOBt | Z-Gly-Phe + Val-OMe | ~92 | < 1 | [2] |

| HBTU | Various | High | Low | [2] |

| HATU | Various | High | Very Low | [6][7] |

Note: The data presented is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

General Protocol for Solution-Phase Peptide Coupling using EEDQ

This protocol outlines a general procedure for the coupling of an N-protected amino acid to an amino acid ester hydrochloride.

-

Materials:

-

N-protected amino acid (e.g., Z-Phe-OH) (1.0 equiv)

-

Amino acid ester hydrochloride (e.g., Gly-OMe·HCl) (1.0 equiv)

-

Triethylamine (TEA) or N-methylmorpholine (NMM) (1.0 equiv)

-

EEDQ (1.1 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

-

Procedure:

-

Dissolve the N-protected amino acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the amino acid ester hydrochloride and the tertiary base (TEA or NMM) to the solution and stir until all solids are dissolved.

-

Add EEDQ to the reaction mixture in one portion.

-

Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within a few hours.

-

Once the reaction is complete, wash the reaction mixture with 1N HCl, followed by 1N NaHCO3 solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by recrystallization or column chromatography.

-

References

An In-depth Technical Guide to the Safety and Handling of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate (CAS No. 38428-14-7). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory or industrial setting.

Chemical and Physical Properties

This compound, also known by synonyms such as IIDQ and 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate, is a colorless to light yellow liquid.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 38428-14-7 | [1][2][3][4][5] |

| Molecular Formula | C18H25NO3 | [1][2][3][4] |

| Molecular Weight | 303.4 g/mol | [1][2][3][4] |

| Appearance | Colorless Transparent Liquid / Colorless to light yellow Liquid | [1][2][3] |

| Boiling Point | 140-142 °C at 0.2 mm Hg | [1][2][3][4][6] |

| Density | 1.022 g/mL at 25 °C | [1][3][6] |

| Flash Point | >230 °F (>110 °C) | [3][4] |

| Refractive Index | n20/D 1.523 | [2][3][6] |

| Storage Temperature | 2-8°C or ≤ -20°C | [1][2][3] |

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified with several hazards under the Globally Harmonized System (GHS).

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Carcinogenicity | H350: May cause cancer |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation |

Hazard Pictograms:

Health Hazard

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. However, some safety data sheets provide acute toxicity estimates based on data for a related compound, quinoline.

Table 3: Acute Toxicity Data (Based on Quinoline)

| Exposure Route | Species | Test Guideline | Result |

| Oral | Rat (male and female) | OECD Test Guideline 401 | LD50: 262 mg/kg |

| Dermal | Rat (male and female) | OECD Test Guideline 402 | LD50: 1,377 mg/kg |

Source:[5]

Experimental Protocols

Detailed experimental protocols for the specific toxicological evaluation of this compound are not available in the reviewed literature. The acute toxicity data presented in this guide are based on studies conducted on quinoline, as referenced in the safety data sheet from ChemicalBook.[5] These studies were reportedly conducted following the methodologies outlined in OECD Test Guideline 401 (Acute Oral Toxicity) and OECD Test Guideline 402 (Acute Dermal Toxicity). These guidelines provide standardized procedures for assessing the acute toxicity of chemical substances.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

5.1. Handling:

-

Wear suitable protective clothing, including gloves and eye/face protection.[4][7]

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

5.2. Storage:

-

Store apart from foodstuff containers or incompatible materials.[4]

-

Recommended storage temperatures are between 2-8°C or at or below -20°C.[1][2][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential when handling this compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

-

Skin Protection: Wear impervious, fire/flame-resistant clothing.[7]

-

Hand Protection: Use proper glove removal technique to avoid skin contact with used gloves.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]

First Aid Measures

In case of exposure, the following first aid measures should be taken:

-

General Advice: Consult a physician and show them the safety data sheet.[5]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5][7]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[5]

-

In Case of Eye Contact: Flush eyes with water as a precaution.[5]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]

Accidental Release Measures

In the event of a spill or accidental release, the following procedures should be followed:

-

Personal Precautions: Avoid dust formation and ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[7]

-

Methods for Cleaning Up: Collect the spillage and arrange for disposal.[7]

Risk Assessment and Handling Workflow

The following diagram illustrates a logical workflow for the risk assessment and safe handling of this compound.

Caption: Risk Assessment and Handling Workflow for this compound.

References

- 1. oecd.org [oecd.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. files.chemicalwatch.com [files.chemicalwatch.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Toxicity and carcinogenicity studies of nalidixic acid in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 7. Toxicology - IITRI [iitri.org]

An In-depth Technical Guide on the Biodegradability and Environmental Impact of Isobutyl 1,2-dihydro-2-isobutoxy-1-quinolinecarboxylate (IIDQ) Byproducts

Introduction

Isobutyl 1,2-dihydro-2-isobutoxy-1-quinolinecarboxylate (IIDQ) is a chemical compound used as a reagent in organic synthesis, particularly in peptide coupling reactions. As with any chemical substance that may be released into the environment, understanding its biodegradability and the potential impact of its byproducts is crucial for a comprehensive environmental risk assessment. This guide provides a detailed overview of the predicted environmental fate of IIDQ, focusing on its potential degradation pathways and the environmental impact of its byproducts.

Predicted Biodegradation Pathways of IIDQ

The structure of IIDQ suggests that its environmental degradation will likely proceed through two primary mechanisms: hydrolysis of the ester linkages and microbial degradation of the quinoline core.

2.1 Abiotic Degradation: Hydrolysis

The ester linkages in IIDQ are susceptible to hydrolysis under environmental conditions (i.e., in the presence of water). This process can be catalyzed by acidic or basic conditions.[1][2][3][4] The hydrolysis of IIDQ is expected to yield isobutanol and a quinoline carboxylic acid derivative, as depicted in the logical relationship diagram below.

2.2 Biotic Degradation: Microbial Pathways

The microbial degradation of IIDQ is predicted to follow the initial hydrolysis step. The resulting isobutanol is readily biodegradable by a wide range of microorganisms. The quinoline carboxylic acid derivative is expected to be degraded through pathways established for quinoline and its derivatives.

Microbial degradation of quinoline typically begins with hydroxylation, followed by ring cleavage.[5][6][7][8] Several bacterial genera, including Pseudomonas and Rhodococcus, have been shown to degrade quinoline.[6][7][9][10] The primary pathway involves the formation of 2-hydroxyquinoline, which is then further metabolized.[5][7] An alternative pathway involving the formation of 8-hydroxycoumarin has also been identified.[7][9]

The following diagram illustrates a hypothesized microbial degradation pathway for the quinoline core of IIDQ, based on known pathways for quinoline.

Environmental Impact of IIDQ and its Byproducts

The environmental impact of IIDQ and its degradation byproducts will depend on their concentration, persistence, and toxicity in various environmental compartments.

| Compound | Predicted Environmental Fate & Impact |

| IIDQ | Persistence will depend on the rate of hydrolysis and microbial degradation. Given the ester linkages, it is not expected to be highly persistent. Its toxicity is unknown, but safety data sheets for the pure compound indicate potential for mutagenicity and carcinogenicity. |

| Isobutanol | Readily biodegradable in soil and water. Low potential for bioaccumulation. Acute toxicity to aquatic life is low. |

| Quinoline Derivatives | Quinoline itself is known to be toxic to aquatic organisms and is a suspected carcinogen.[5] The biodegradability of substituted quinolines can vary. Some hydroxylated intermediates may also exhibit toxicity. |

Experimental Protocols for Assessing Biodegradability

To definitively determine the biodegradability of IIDQ, standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), should be employed.

4.1 Ready Biodegradability (OECD 301 Series)

The OECD 301 series of tests are used to assess the ready biodegradability of chemicals.[11][12][13][14] These tests use a high concentration of microorganisms and a low concentration of the test substance. A substance is considered readily biodegradable if it reaches a certain percentage of theoretical degradation within a 10-day window during the 28-day test period.[11][12]

The following workflow illustrates a typical OECD 301 test.

4.2 Inherent Biodegradability (OECD 302 Series)

If a substance fails a ready biodegradability test, its potential for inherent biodegradability can be assessed using the OECD 302 series. These tests use conditions more favorable for degradation, such as a longer incubation period and a higher concentration of microorganisms.

| Test Method | Principle |

| OECD 301A: DOC Die-Away | Measures the removal of dissolved organic carbon (DOC) over time. |

| OECD 301B: CO2 Evolution (Sturm Test) | Measures the amount of carbon dioxide produced from the mineralization of the test substance.[15] |

| OECD 301D: Closed Bottle Test | Measures the consumption of oxygen in sealed bottles. |

| OECD 301F: Manometric Respirometry | Measures oxygen consumption in a respirometer. |

Conclusion

While direct experimental data is lacking, a scientific assessment based on the chemical structure of IIDQ and data from analogous compounds suggests a plausible degradation pathway. The molecule is expected to undergo initial abiotic hydrolysis of its ester bonds, followed by microbial degradation of the resulting isobutanol and quinoline carboxylic acid derivative. Isobutanol is readily biodegradable. The quinoline moiety is likely to be degraded through hydroxylation and ring cleavage, although the persistence and toxicity of intermediate byproducts would need to be experimentally determined. To obtain definitive data, standardized biodegradability tests, such as the OECD 301 and 302 series, are recommended. Such testing would provide the necessary quantitative data to perform a thorough environmental risk assessment for IIDQ and its byproducts.

References

- 1. mdpi.com [mdpi.com]

- 2. srd.nist.gov [srd.nist.gov]

- 3. Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. scilit.com [scilit.com]

- 11. bpcinstruments.com.cn [bpcinstruments.com.cn]

- 12. contractlaboratory.com [contractlaboratory.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

Methodological & Application

Revolutionizing Peptide Synthesis: IIDQ as a Robust Coupling Reagent in Solid-Phase Peptide Synthesis (SPPS)

For researchers, scientists, and drug development professionals, the quest for efficient, high-yield, and cost-effective peptide synthesis methodologies is perpetual. 2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (IIDQ), and its polymer-supported counterpart (PS-IIDQ), have emerged as powerful coupling reagents in solid-phase peptide synthesis (SPPS), offering distinct advantages over conventional methods. This application note provides a detailed overview of the use of IIDQ in SPPS, complete with experimental protocols and a comparative analysis of its performance.

Introduction to IIDQ in Peptide Synthesis

IIDQ belongs to the family of dihydroquinoline-based coupling reagents. Its utility in peptide bond formation stems from its ability to activate the carboxylic acid group of an amino acid, facilitating nucleophilic attack by the amino group of another. A significant advantage of IIDQ is that it does not require a pre-activation step, and the order of addition of the amine, carboxylic acid, and coupling agent does not impact the reaction's efficiency.[1][2] This simplifies the experimental workflow and enhances its suitability for automated synthesis. The polymer-supported version, PS-IIDQ, further streamlines the process by allowing for easy removal of the reagent and byproducts through simple filtration, leading to high purity of the final peptide.[1][2]

Mechanism of Action

The coupling reaction mediated by IIDQ is believed to proceed through the formation of a mixed anhydride intermediate. The carboxylic acid reacts with IIDQ to form this highly reactive species, which is then readily attacked by the amine to form the stable amide bond. This mechanism is efficient and minimizes the risk of racemization, a critical factor in the synthesis of biologically active peptides.

Experimental Protocols